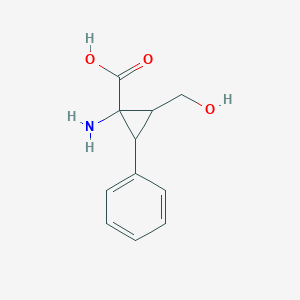![molecular formula C29H50O2 B120562 (2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol CAS No. 78656-12-9](/img/structure/B120562.png)
(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
説明
The compound is a complex organic molecule with multiple chiral centers, which suggests that its synthesis could be challenging due to the need for stereoselective reactions. The molecule contains a dihydrochromen moiety, which is a structural element found in many natural products and pharmaceuticals. Its structure implies potential biological activity, possibly as a vitamin E analog due to the presence of a chromanol ring and a phytyl-like side chain.
Synthesis Analysis
The synthesis of complex organic molecules often requires a multi-step approach, as seen in the papers provided. For instance, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a precursor to chlorins and oxochlorins, involves a streamlined four-step process that includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization . Although this synthesis is not directly related to the target compound, the methodologies employed, such as the reduction and cyclization steps, could be relevant for constructing the dihydrochromen ring system in the target molecule.
Molecular Structure Analysis
The molecular structure of the target compound features several methyl groups and a long alkyl chain, which could affect its solubility and interaction with biological membranes. The presence of chiral centers requires careful consideration during synthesis to ensure the correct stereochemistry. The dihydrochromen ring is a key structural feature that would likely be the focus of NMR studies, similar to the analysis of tetrahydropterin derivatives discussed in the second paper .
Chemical Reactions Analysis
The target molecule's chemical reactivity would be influenced by the functional groups present. The chromanol ring suggests antioxidant properties, as it is a known pharmacophore for vitamin E activity. The molecule's reactivity could also include transformations at the alkyl chain or modifications of the methyl groups, depending on the desired application.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be determined by its molecular structure. The multiple methyl groups and the long alkyl chain suggest a lipophilic character, which could influence its solubility in organic solvents and its partitioning in biological systems. The chiral centers could affect the compound's optical properties, and the dihydrochromen ring might confer UV absorbance characteristics. The compound's stability, melting point, and boiling point would be key parameters to assess in the context of its potential applications.
科学的研究の応用
1. Applications in Peptide Studies
TOAC, a paramagnetic amino acid, has been utilized in peptide studies due to its rigid structure and the ability to be incorporated into peptides via a peptide bond. It has significantly contributed to the analysis of peptide backbone dynamics, secondary structures, and interactions with membranes. Techniques like EPR spectroscopy, NMR, and X-ray crystallography have been employed to study these interactions, indicating the compound's importance in biochemical research (Schreier et al., 2012).
2. Environmental Health Studies
Studies on brominated flame retardants (BFRs) have revealed the presence of various compounds in human serum and breast milk, highlighting the environmental and health impacts of these substances. Research in this area is crucial to understanding the sources, exposure routes, and potential health effects of such compounds (Zhou et al., 2014).
3. Biophysical Chemistry
In the field of biophysical chemistry, the study of lignin model compounds and their acidolysis mechanisms has been a topic of interest. Research in this area can provide valuable insights into the breakdown of plant biomass and the potential for biofuel production (Yokoyama, 2015).
4. Nutrition and Biochemistry
Compounds like oxyphytosterols have been identified in the plasma of healthy human subjects, leading to research on their origins, whether from food or in vivo oxidation. Such studies are vital for understanding human metabolism and nutrition (Grandgirard et al., 2004).
5. Pharmaceutical Applications
Phytol, a diterpenoid, has been studied for its pharmacological applications on the central nervous system, showcasing its potential in treating diseases and its role in pharmaceutical development (Costa et al., 2014).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or reactivity, and appropriate safety precautions for handling it.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, reactions, or applications that could be explored.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-DKGMKSHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
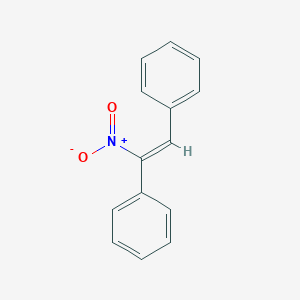
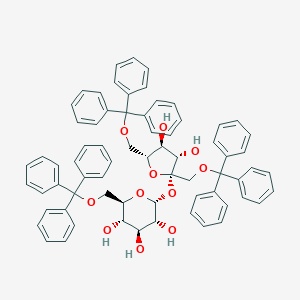
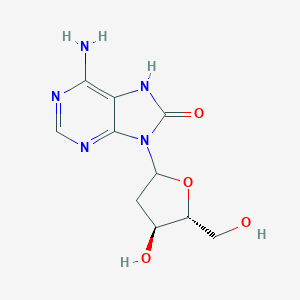
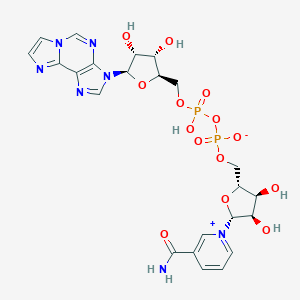
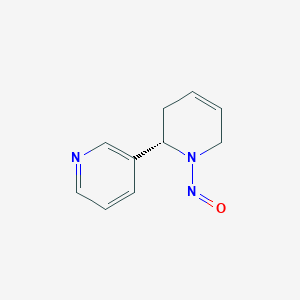
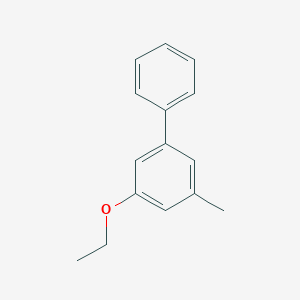
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



